Dcp-LA
Overview
Description
Dcp-LA, also known as FR236924, is a derivative of linoleic acid . It selectively and directly activates PKCε . Dcp-LA also activates Ca (2+)/calmodulin-dependent protein kinase II (CaMKII) and inhibits protein phosphatase-1 (PP-1) to stimulate AMPA receptor exocytosis .
Synthesis Analysis
The synthesis of Dcp-LA involves the linoleic acid derivative 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid . It has been found to restore restraint stress-induced reduction in the cell surface localization of 5-HT 1A receptor .
Molecular Structure Analysis
Dcp-LA has the molecular formula C20H36O2 and a molecular weight of 308.50 . It is also known by the names 2-[(2-pentylcyclopropyl)methyl]cyclopropaneoctanoic acid and 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid .
Chemical Reactions Analysis
Dcp-LA has been found to activate PKC in PC-12 cells in a concentration-dependent manner, with the maximal effect at 100 nM .
Physical And Chemical Properties Analysis
Dcp-LA is an oil with a clear color . It is soluble in DMSO . The SMILES string for Dcp-LA is CCCCCC1CC1CC2CC2CCCCCCCC(O)=O .
Scientific Research Applications
Neuroscience: Neuroprotection and Neurotransmission
Dcp-LA has been shown to have neuroprotective effects, particularly in the context of oxidative stress-induced neuronal death. It inhibits the activation of caspase-3 and -9, which are critical in the apoptosis pathway . Additionally, Dcp-LA is involved in neurotransmitter release, which is essential for proper brain function and has implications in treating depression-related behaviors by promoting the translocation of 5-HT1A receptors to the cell surface .
Pharmacology: Alzheimer’s Disease Therapy
In pharmacology, Dcp-LA is being explored as a potential therapeutic agent for Alzheimer’s disease. It acts as a selective activator of PKCε and an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which are involved in restraining Tau phosphorylation, a process linked to neurofibrillary tangle formation in Alzheimer’s disease .
Biochemistry: Protein Kinase C Activation
Biochemically, Dcp-LA is known to selectively activate protein kinase C epsilon (PKCε), which plays a role in various signaling pathways. This activation is significant because PKCε is implicated in several cellular processes, including cell proliferation, differentiation, and survival .
Nutrition: Dietary Supplementation
In the field of nutrition, while direct references to Dcp-LA were not found, its parent compound, linoleic acid, is essential in human diets and is involved in cell membrane maintenance and signaling pathways. The nutritional value of linoleic acid derivatives like Dcp-LA could be inferred from their biochemical activity and potential health benefits .
Dermatology: Antiaging Effects
Dcp-LA has demonstrated antiaging effects on the skin by inhibiting senescence-associated β-galactosidase (SA-β-Gal) and preventing cell death induced by nitric oxide stress in keratinocytes. This suggests its potential application in dermatological products aimed at reducing signs of aging .
Oncology: Cancer Research and Treatment
In oncology, the activation of PKCε by compounds like Dcp-LA could be significant, as PKC isozymes are involved in the regulation of cell growth and apoptosis. The modulation of PKC activity by Dcp-LA might influence cancer cell behavior, making it a molecule of interest for cancer research and potential treatments .
Mechanism of Action
Target of Action
Dcp-LA, a linoleic acid derivative, primarily targets Protein Kinase C epsilon (PKC-ε) . PKC-ε is a novel PKC isozyme that plays a crucial role in various cellular functions, including cell differentiation, proliferation, and immune response .
Mode of Action
Dcp-LA selectively and directly activates PKC-ε . It does this in a diacylglycerol and calcium-independent manner, possibly by binding to the phosphatidylserine binding site on PKC-ε . This activation is concentration-dependent, with the maximal effect observed at 100 nM .
Biochemical Pathways
Upon activation, PKC-ε can stimulate the AMPA receptor exocytosis and activate Ca(2+)/calmodulin-dependent protein kinase II (CaMKII) . Dcp-LA also inhibits protein phosphatase-1 (PP-1) , which is involved in various cellular processes, including cell division, protein synthesis, and other metabolic pathways .
Pharmacokinetics
It is known that dcp-la is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
Dcp-LA has been shown to protect neurons from oxidative stress-induced apoptosis . It achieves this by inhibiting the activation of caspase-3/-9, key enzymes involved in the execution-phase of cell apoptosis . Furthermore, Dcp-LA suppresses GSK-3β activation and reduces Tau-Ser396 phosphorylation, which are implicated in neurodegenerative diseases like Alzheimer’s .
Safety and Hazards
Dcp-LA should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONYTTFKIUJZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC1CC2CC2CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432656 | |
Record name | DCP-LA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dcp-LA | |
CAS RN |
28399-31-7 | |
Record name | DCP-LA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.